2-(4-bromobutyl)-1-methyl-1H-imidazole 2-(4-bromobutyl)-1-methyl-1H-imidazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17701640
InChI: InChI=1S/C8H13BrN2/c1-11-7-6-10-8(11)4-2-3-5-9/h6-7H,2-5H2,1H3
SMILES:
Molecular Formula: C8H13BrN2
Molecular Weight: 217.11 g/mol

2-(4-bromobutyl)-1-methyl-1H-imidazole

CAS No.:

Cat. No.: VC17701640

Molecular Formula: C8H13BrN2

Molecular Weight: 217.11 g/mol

* For research use only. Not for human or veterinary use.

2-(4-bromobutyl)-1-methyl-1H-imidazole -

Specification

Molecular Formula C8H13BrN2
Molecular Weight 217.11 g/mol
IUPAC Name 2-(4-bromobutyl)-1-methylimidazole
Standard InChI InChI=1S/C8H13BrN2/c1-11-7-6-10-8(11)4-2-3-5-9/h6-7H,2-5H2,1H3
Standard InChI Key RNSFQTDSSDEPMG-UHFFFAOYSA-N
Canonical SMILES CN1C=CN=C1CCCCBr

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of an imidazole core substituted with a methyl group at the 1-position and a 4-bromobutyl chain at the 2-position (IUPAC name: 2-(4-bromobutyl)-1-methylimidazole). The imidazole ring adopts a planar conformation due to aromatic π-electron delocalization, while the bromobutyl side chain introduces steric bulk and electrophilic character. Key structural identifiers include:

PropertyValueSource
Molecular FormulaC₈H₁₃BrN₂
Molecular Weight217.11 g/mol
SMILESCN1C=CN=C1CCCCBr
InChIKeyRNSFQTDSSDEPMG-UHFFFAOYSA-N

The bromine atom at the terminal position of the butyl chain serves as a primary site for chemical modifications, enabling reactions such as Suzuki couplings or Grignard additions .

Synthesis and Scalability

Conventional Synthesis Route

The most widely reported method involves a nucleophilic substitution reaction between 1-methylimidazole and 1,4-dibromobutane in the presence of a base (e.g., K₂CO₃) in aprotic solvents like dimethylformamide (DMF). The reaction proceeds via an SN2 mechanism, with the imidazole’s C2 nitrogen acting as the nucleophile:

1-Methylimidazole+1,4-DibromobutaneDMF, 80°CK2CO32-(4-Bromobutyl)-1-methyl-1H-imidazole+HBr\text{1-Methylimidazole} + \text{1,4-Dibromobutane} \xrightarrow[\text{DMF, 80°C}]{\text{K}_2\text{CO}_3} \text{2-(4-Bromobutyl)-1-methyl-1H-imidazole} + \text{HBr}

Optimized Conditions:

  • Molar Ratio: 1:1.2 (1-methylimidazole to 1,4-dibromobutane)

  • Temperature: 80–100°C

  • Yield: 65–75%

Advanced Scalable Methods

Recent work by Vetrichelvan et al. (2023) demonstrated a cost-effective, two-step synthesis for analogous bromoimidazoles, involving:

  • Regioselective Bromination: Treatment of 1,2-dimethylimidazole with N-bromosuccinimide (NBS) in DMF to yield 4,5-dibromo-1,2-dimethyl-1H-imidazole .

  • Selective Debromination: Use of isopropyl magnesium chloride (iPrMgCl) in tetrahydrofuran (THF) at –25°C to remove the C5 bromine atom .

This approach avoids regioisomer formation and achieves >90% yield on multi-kilogram scales, suggesting adaptability for 2-(4-bromobutyl)-1-methyl-1H-imidazole production .

Reactivity and Functionalization

Nucleophilic Substitutions

The bromine atom undergoes facile displacement with nucleophiles (e.g., amines, thiols) to generate diverse derivatives. For example:

2-(4-Bromobutyl)-1-methyl-1H-imidazole+R-NH22-(4-Aminobutyl)-1-methyl-1H-imidazole+HBr\text{2-(4-Bromobutyl)-1-methyl-1H-imidazole} + \text{R-NH}_2 \rightarrow \text{2-(4-Aminobutyl)-1-methyl-1H-imidazole} + \text{HBr}

Applications: Synthesis of protease inhibitors or kinase-targeting agents .

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki, Heck) enable C-C bond formation at the brominated position. A Suzuki reaction with phenylboronic acid would yield:

2-(4-Bromobutyl)-1-methyl-1H-imidazole+PhB(OH)2Pd(PPh3)42-(4-Phenylbutyl)-1-methyl-1H-imidazole\text{2-(4-Bromobutyl)-1-methyl-1H-imidazole} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{2-(4-Phenylbutyl)-1-methyl-1H-imidazole}

Optimized Conditions:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: Na₂CO₃

  • Solvent: Toluene/water (3:1)

  • Yield: 60–70%

Applications in Drug Discovery

Pharmacophore Development

The imidazole ring’s ability to coordinate metal ions and participate in hydrogen bonding makes it a key scaffold in drug design. Examples include:

  • Cathepsin K Inhibitors: Bromoalkylimidazoles disrupt cysteine protease activity, offering potential for osteoporosis treatments .

  • Kinase Inhibitors: Derivatives inhibit CDK8/19 and casein kinases, relevant in oncology .

Bioconjugation and Prodrugs

The bromobutyl chain facilitates conjugation to antibodies or peptides via thioether linkages. For instance, attachment to monoclonal antibodies enhances tumor-targeted drug delivery.

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